3-Methyl-5-phenylpent-1-yn-3-ol
Overview
Description
3-Methyl-5-phenylpent-1-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group attached to a pentynol backbone, making it a versatile molecule in organic synthesis and various industrial applications.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-5-phenylpent-1-yn-3-ol Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpent-1-yn-3-ol typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh₃)₄, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylpent-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, Lindlar’s catalyst
Substitution: SOCl₂, PBr₃, NaH
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Alkyl halides, Esters
Scientific Research Applications
3-Methyl-5-phenylpent-1-yn-3-ol has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of various drug molecules, particularly those targeting neurological and inflammatory pathways.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: An acetylenic alcohol used in similar synthetic applications.
2-Methyl-5-phenylpentan-1-ol (Rosaphen): A fragrance compound used in the perfume and cosmetics industry.
Uniqueness
3-Methyl-5-phenylpent-1-yn-3-ol stands out due to its unique combination of a phenyl group and an alkyne functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
3-methyl-5-phenylpent-1-yn-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-8,13H,9-10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPHXLHWIRDVPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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